molecular formula C32H36N4O6 B13435167 [(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Cat. No.: B13435167
M. Wt: 572.7 g/mol
InChI Key: BVRFLTMNUUTDIT-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule with a unique structure. It is characterized by multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Camptothecin: Known for its anti-cancer properties.

    Sacituzumab Govitecan: An antibody-drug conjugate used in cancer therapy.

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other compounds

Properties

Molecular Formula

C32H36N4O6

Molecular Weight

572.7 g/mol

IUPAC Name

[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C32H36N4O6/c1-3-21-22-15-20(42-31(39)35-13-9-19(10-14-35)34-11-5-4-6-12-34)7-8-26(22)33-28-23(21)17-36-27(28)16-25-24(29(36)37)18-41-30(38)32(25,2)40/h7-8,15-16,19,40H,3-6,9-14,17-18H2,1-2H3/t32-/m0/s1

InChI Key

BVRFLTMNUUTDIT-YTTGMZPUSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(C)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(C)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Origin of Product

United States

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